molecular formula C6H12Br2 B1595260 1,2-Dibromohexane CAS No. 624-20-4

1,2-Dibromohexane

Cat. No. B1595260
CAS RN: 624-20-4
M. Wt: 243.97 g/mol
InChI Key: NUUUANNAZVEWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromohexane is an organic compound with the molecular formula C6H12Br2. It is a colorless to pale yellow liquid that is used in various chemical reactions. 1,2-Dibromohexane is a halogenated hydrocarbon that is commonly used as a crosslinking agent in the production of polymers, resins, and other materials. It is also used in the synthesis of other organic compounds and as a reagent in organic chemistry.

Scientific Research Applications

Chemical Structure and Properties

1,2-Dibromohexane is a chemical compound with the formula : 1,2-Dibromohexane is a chemical compound with the formula: C6H12Br2 . It has a molecular weight of 243.967 . The structure of this compound is available as a 2D Mol file .

Phase Change Data

The boiling point of 1,2-Dibromohexane is 360.15 K . The enthalpy of vaporization at standard conditions is 56.5 ± 2.0 kJ/mol .

Mass Spectrometry

1,2-Dibromohexane can be analyzed using mass spectrometry. The mass spectrum of this compound is available in the NIST/EPA/NIH Mass Spectral Library .

Gas Chromatography

Gas chromatography can be used to analyze 1,2-Dibromohexane . This technique separates the components of a mixture and measures the relative quantities of each component.

Use in Gemini Surfactants

1,2-Dibromohexane can be used in the synthesis of Gemini surfactants . These are modern surfactants with unique properties and a wide range of potential applications. One such representative compound is Hexamethylene-1,6-bis(N-dodecyl-N,N-dimethylammonium bromide), which shows excellent surface, antimicrobial, and anticorrosion properties .

Biomedical Applications

Gemini surfactants synthesized using 1,2-Dibromohexane have potential biomedical applications . They can be used as antimicrobial agents due to their ability to disrupt the cell membranes of bacteria .

Mechanism of Action

Target of Action

1,2-Dibromohexane is a chemical compound with the formula C6H12Br2. It primarily targets organic compounds with double bonds, such as alkenes . The bromine atoms in 1,2-Dibromohexane are highly reactive and can add across the double bond of alkenes in a process known as bromination .

Mode of Action

The mode of action of 1,2-Dibromohexane involves a reaction mechanism known as electrophilic addition . In this process, the bromine atoms of 1,2-Dibromohexane interact with the double bond of the target compound, leading to the formation of a new compound with bromine atoms added across the double bond . This reaction changes the structure and properties of the target compound .

Biochemical Pathways

The compound’s ability to react with double bonds suggests that it could potentially interfere with biochemical pathways involving unsaturated organic compounds . The downstream effects of such interference would depend on the specific pathway and the role of the affected compound within that pathway.

Result of Action

The primary result of 1,2-Dibromohexane’s action is the bromination of target compounds . This can lead to changes in the target compound’s structure and properties, potentially altering its function within biochemical pathways . The specific molecular and cellular effects would depend on the identity of the target compound and its role within the body.

Action Environment

The action of 1,2-Dibromohexane can be influenced by various environmental factors. For example, the presence of other reactive species could compete with 1,2-Dibromohexane for reaction with target compounds. Additionally, factors such as temperature and pH could potentially influence the rate and extent of the bromination reaction

properties

IUPAC Name

1,2-dibromohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUUANNAZVEWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883511
Record name Hexane, 1,2-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromohexane

CAS RN

624-20-4
Record name 1,2-Dibromohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1,2-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 1,2-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexane, 1,2-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibromohexane
Reactant of Route 2
1,2-Dibromohexane
Reactant of Route 3
1,2-Dibromohexane
Reactant of Route 4
1,2-Dibromohexane
Reactant of Route 5
1,2-Dibromohexane
Reactant of Route 6
1,2-Dibromohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.